

Orotic Acid Monohydrate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orotic acid hydrate*

Cat. No.: *B131459*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of orotic acid monohydrate, a key intermediate in the biosynthesis of pyrimidines. This document outlines its molecular formula, molecular weight, and the experimental methodologies used for their determination, presented in a format tailored for research and development applications.

Quantitative Physicochemical Data

The essential quantitative data for orotic acid monohydrate are summarized in the table below. These values represent foundational information for any experimental or developmental work involving this compound.

Property	Value	Citations
Molecular Formula	$C_5H_4N_2O_4 \cdot H_2O$	[1] [2] [3] [4]
Molecular Weight	174.11 g/mol	[2] [3] [4]
Alternate Names	2,4-dioxo-1H-pyrimidine-6-carboxylic acid hydrate, 6-Carboxyuracil monohydrate, Uracil-6-carboxylic acid monohydrate, Vitamin B13 monohydrate	[1] [2] [3]
CAS Number	50887-69-9	[1] [2] [4]
Appearance	White to off-white crystalline powder	[1] [5]
Melting Point	>300 °C (decomposes)	[1] [4] [5]
Solubility	Slightly soluble in water	[5]

Experimental Protocols for Physicochemical Characterization

The determination of the molecular formula and weight of a pure crystalline substance like orotic acid monohydrate involves a combination of analytical techniques. The following protocols are standard methodologies employed for such characterization.

Determination of Molecular Formula

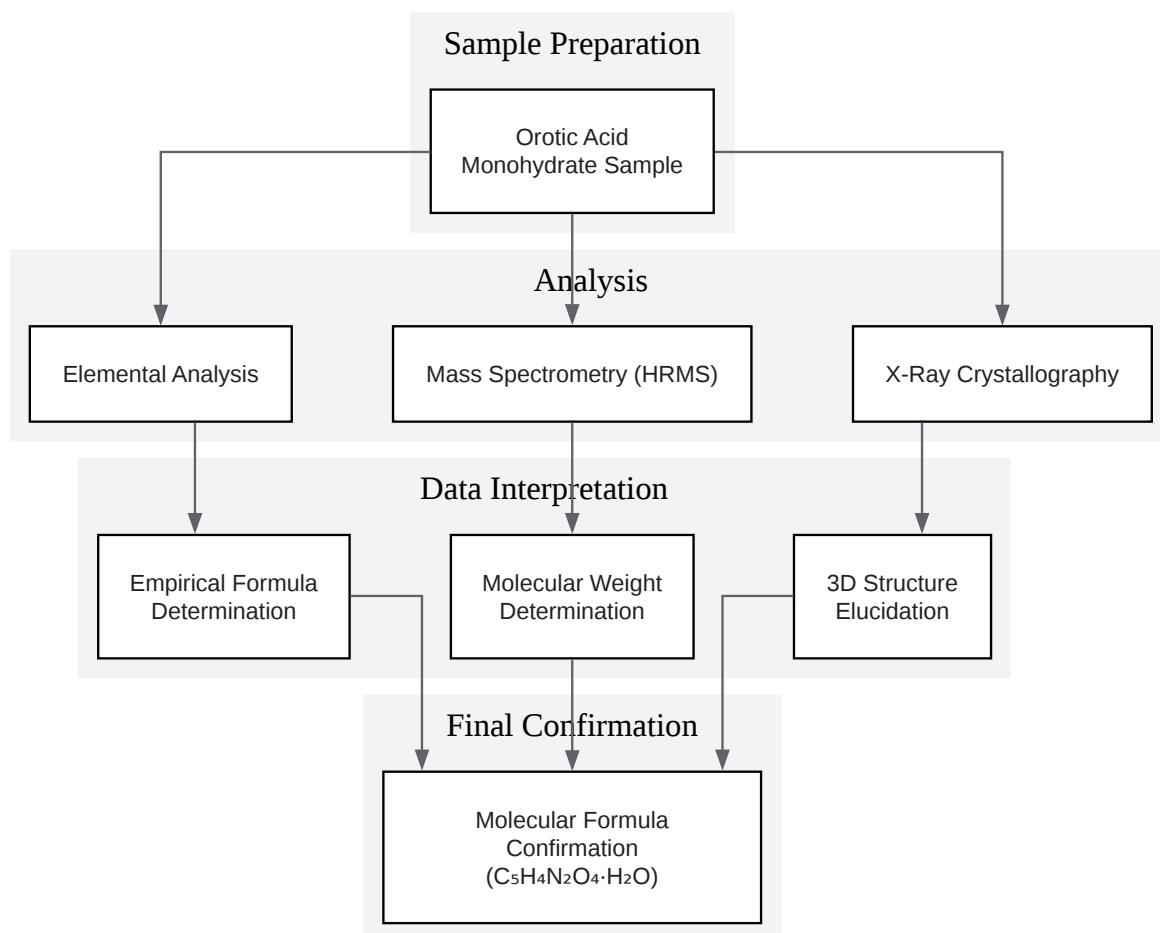
The empirical formula is first determined, which is then extended to the molecular formula using the experimentally determined molecular weight.

- Elemental Analysis (Combustion Analysis):
 - Principle: A weighed sample of orotic acid monohydrate is combusted in a furnace in the presence of excess oxygen. The combustion products (CO_2 , H_2O , and N_2) are collected in separate absorption tubes.

- Methodology:
 1. A precise mass of the sample (typically 1-3 mg) is weighed into a tin or silver capsule.
 2. The sample is introduced into a combustion tube heated to ~900-1000 °C.
 3. The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂.
 4. The gases then flow through a series of traps: one to absorb H₂O (e.g., magnesium perchlorate) and another to absorb CO₂ (e.g., sodium hydroxide). Nitrogen gas is detected by a thermal conductivity detector.
 5. The mass increase of the absorption tubes directly corresponds to the mass of H₂O and CO₂ produced.
 6. From these masses, the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample are calculated. The percentage of Oxygen is typically determined by difference.
 7. These percentages are converted to molar ratios to establish the empirical formula (the simplest whole-number ratio of atoms).
- Confirmation by Mass Spectrometry:
 - Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular formula determination, high-resolution mass spectrometry (HRMS) is employed.
 - Methodology:
 1. A small amount of the sample is introduced into the mass spectrometer and ionized (e.g., by Electrospray Ionization - ESI).
 2. The instrument is calibrated with a known standard to ensure high mass accuracy.
 3. The m/z value of the molecular ion peak ([M-H]⁻ or [M+H]⁺) is measured to at least four decimal places.

4. This high-precision mass is used to calculate the unique combination of C, H, N, and O atoms that corresponds to the measured mass, thus confirming the molecular formula derived from elemental analysis.

Determination of Molecular Weight

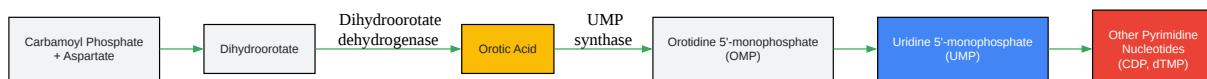

The molecular weight is determined experimentally and used to confirm the molecular formula.

- Mass Spectrometry: As described above, the mass of the molecular ion detected by the mass spectrometer provides a direct and accurate measurement of the molecular weight. For orotic acid (anhydrous), a peak corresponding to a mass of approximately 156 would be expected, and the monohydrate may show related ions or be inferred from the anhydrous data.
- X-ray Crystallography:
 - Principle: This technique determines the three-dimensional arrangement of atoms within a crystal.
 - Methodology:
 1. A suitable single crystal of orotic acid monohydrate is grown.
 2. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
 3. The diffraction pattern of the X-rays is collected.
 4. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule.
 5. This map reveals the precise location of each atom (including the water molecule of hydration), allowing for the unambiguous determination of the molecular structure and, consequently, the exact molecular formula and weight.

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a crystalline solid such as orotic acid monohydrate.



[Click to download full resolution via product page](#)

Physicochemical characterization workflow.

Orotic Acid in the Pyrimidine Biosynthesis Pathway

Orotic acid is a critical intermediate in the *de novo* synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

[Click to download full resolution via product page](#)

De novo pyrimidine biosynthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of orotic acid as a side reaction in metabolic pathways [cds-bsx.com]
- 4. ck12.org [ck12.org]
- 5. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Orotic Acid Monohydrate: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131459#molecular-formula-and-weight-of-orotic-acid-monohydrate\]](https://www.benchchem.com/product/b131459#molecular-formula-and-weight-of-orotic-acid-monohydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com